(3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a furoyl group attached to a pyrazole ring, which enhances its chemical and biological properties.
Vorbereitungsmethoden
The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl derivatives in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or THF, and catalysts such as palladium or copper complexes. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-{5-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The furoyl group enhances the compound’s binding affinity and specificity by providing additional interaction sites.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyrazole derivatives such as:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar reactivity but lacking the furoyl group, making it less versatile in biological applications.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine: A more complex derivative with additional functional groups, offering enhanced reactivity and potential for coordination chemistry.
The uniqueness of (3,5-DIMETHYL-1H-PYRAZOL-1-YL){5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}METHANONE lies in its combination of the furoyl and pyrazole moieties, which provide a balance of chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H18N4O2 |
---|---|
Molekulargewicht |
298.34 g/mol |
IUPAC-Name |
(3,5-dimethylpyrazol-1-yl)-[5-[(3,5-dimethylpyrazol-1-yl)methyl]furan-2-yl]methanone |
InChI |
InChI=1S/C16H18N4O2/c1-10-7-12(3)19(17-10)9-14-5-6-15(22-14)16(21)20-13(4)8-11(2)18-20/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
WLWFHSDRSRPIRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C |
Kanonische SMILES |
CC1=CC(=NN1CC2=CC=C(O2)C(=O)N3C(=CC(=N3)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.